TRH-

Catalog No.
S586078
CAS No.
73644-58-3
M.F
C26H28N6O4
M. Wt
488.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TRH-

CAS Number

73644-58-3

Product Name

TRH-

IUPAC Name

N-[3-(1H-imidazol-5-yl)-1-[2-(naphthalen-2-ylcarbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C26H28N6O4

Molecular Weight

488.5 g/mol

InChI

InChI=1S/C26H28N6O4/c33-23-10-9-20(30-23)24(34)31-21(13-19-14-27-15-28-19)26(36)32-11-3-6-22(32)25(35)29-18-8-7-16-4-1-2-5-17(16)12-18/h1-2,4-5,7-8,12,14-15,20-22H,3,6,9-11,13H2,(H,27,28)(H,29,35)(H,30,33)(H,31,34)

InChI Key

SFXFXCFKKPUNMP-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4

Synonyms

PGlu-His-Pro-2NA, pyroglutamyl-histidyl-prolyl-2-naphthylamide

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)NC4=CC5=CC=CC=C5C=C4

Isomeric SMILES

C1C[C@H](N(C1)C2=CC3=CC=CC=C3C=C2)C(=O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@@H]5CCC(=O)N5

TRH-bNA as a Substrate for Enzyme Studies

TRH-bNA, also known as Thyrotropin-releasing hormone-biotinamide, is a molecule derived from Thyrotropin-releasing hormone (TRH) with a biotin moiety attached. TRH is a natural hormone that stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland []. Biotin is a vitamin that can be linked to other molecules to facilitate their detection in assays.

TRH-bNA's combination of TRH's biological activity and biotin's labeling capability makes it a valuable tool in enzyme studies. Researchers can use TRH-bNA to study enzymes involved in TRH metabolism or signaling pathways. By attaching a streptavidin molecule (which binds strongly to biotin) linked to a reporter enzyme (like horseradish peroxidase), researchers can measure TRH-bNA turnover by the target enzyme. This allows for sensitive detection and quantification of enzyme activity [].

TRH-bNA for Receptor Binding Assays

TRH-bNA can also be used in receptor binding assays to study the interaction between TRH and its receptor (TRH-R). The biotin tag allows for immobilization of TRH-bNA on a solid surface, such as a microtiter plate. Competitive binding assays can then be performed using radioactively labeled TRH or other TRH analogs. By measuring the competition between labeled and unlabeled TRH for binding to the immobilized TRH-bNA, researchers can assess the affinity and specificity of different TRH ligands for the TRH-R [].

Thyrotropin-releasing hormone is a tripeptide hormone composed of three amino acids: pyroglutamic acid, histidine, and proline. It is primarily secreted by the hypothalamus and plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. The molecular formula of thyrotropin-releasing hormone is C₁₆H₂₂N₆O₄, with a molecular weight of 362.38 g/mol . This compound is a white or yellowish-white hygroscopic powder that is soluble in water, methanol, and ethanol, but insoluble in ether and pyridine .

Thyrotropin-releasing hormone functions by stimulating the synthesis and release of thyroid-stimulating hormone from the anterior pituitary gland. It interacts with specific receptors (TRH receptors) on target cells, primarily through G protein-coupled mechanisms that activate intracellular signaling pathways, including the mobilization of calcium ions and activation of protein kinase C . The half-life of thyrotropin-releasing hormone in plasma is approximately 2 to 6 minutes, indicating rapid metabolism and clearance from circulation .

Thyrotropin-releasing hormone has several biological activities:

  • Stimulates Thyroid-Stimulating Hormone Release: It promotes the secretion of thyroid-stimulating hormone, which in turn stimulates the thyroid gland to produce thyroid hormones.
  • Regulates Prolactin Release: It also triggers the release of prolactin from the anterior pituitary, influencing reproductive functions and lactation.
  • Neuromodulatory Role: Beyond its endocrine functions, thyrotropin-releasing hormone acts as a neurotransmitter and neuromodulator within the central nervous system, affecting mood and behavior .

Thyrotropin-releasing hormone can be synthesized through various chemical methods:

  • Solid-Phase Peptide Synthesis: This technique involves assembling amino acids sequentially on a solid support, allowing for high purity and yield.
  • Liquid-Phase Synthesis: Involves synthesizing peptides in solution, which can be advantageous for certain modifications.
  • Biological Synthesis: Endogenously produced in the hypothalamus, its secretion is regulated by various neurotransmitters like norepinephrine and serotonin .

Thyrotropin-releasing hormone has several clinical applications:

  • Diagnostic Testing: It is used to assess thyroid function by evaluating the responsiveness of the pituitary gland to thyrotropin-releasing hormone stimulation.
  • Therapeutic Uses: Investigated for potential use in treating conditions like hypothyroidism and certain psychiatric disorders due to its neuromodulatory effects .
  • Wound Healing: Some studies suggest that it may accelerate wound healing processes .

Research indicates that thyrotropin-releasing hormone interacts with several neurotransmitter systems:

  • Feedback Mechanisms: Thyroid hormones exert negative feedback on thyrotropin-releasing hormone secretion, modulating its levels based on physiological needs.
  • Neurotransmitter Interaction: It has been shown to interact with norepinephrine and serotonin pathways, influencing mood regulation and stress responses .

Several compounds share structural or functional similarities with thyrotropin-releasing hormone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Thyroliberin (TRH)C₁₆H₂₂N₆O₄Endogenous peptide; regulates TSH release
Gonadotropin-Releasing HormoneC₁₄H₁₈N₄O₃Stimulates FSH and LH release; involved in reproduction
Corticotropin-Releasing HormoneC₁₈H₂₃N₁₃O₄Regulates ACTH release; involved in stress response
SomatostatinC₁₂H₁₄N₂O₃SInhibits growth hormone; regulates endocrine system

Thyrotropin-releasing hormone is unique due to its specific role in stimulating thyroid-stimulating hormone production, which distinguishes it from other releasing hormones that target different aspects of endocrine function .

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

488.21720340 g/mol

Monoisotopic Mass

488.21720340 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-04-15

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